molecular formula C17H14N2O2S B2560410 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 391218-92-1

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2560410
CAS RN: 391218-92-1
M. Wt: 310.37
InChI Key: GBBJQZKSWRASQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of benzothiazole derivatives, which have been shown to exhibit diverse biological activities.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide derivatives is in antitumor research. A study highlighted the synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigated the role of acetylation in the antitumor activities of the parent amines. These compounds demonstrated potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The research suggested that metabolism, particularly N-acetylation, plays a central role in their mode of action, indicating a potential novel mechanism for antitumor effects (Chua et al., 1999).

Synthesis and Evaluation of Anticancer Agents

Another study focused on designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid. These compounds were evaluated for their anticancer activity against four cancer cell lines. The findings indicated that most of the synthesized compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

The synthesized derivatives of this compound have also been investigated for their antimicrobial and antifungal activities. One study synthesized a series of sulphonamide derivatives with the benzothiazole nucleus and evaluated their in vitro activity against bacterial and fungal strains. The test compounds showed significant antibacterial, antifungal, and antimycobacterial activity, highlighting their potential as antimicrobial agents (Bhusari et al., 2008).

properties

IUPAC Name

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10-4-3-5-14-15(10)18-17(22-14)19-16(21)13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJQZKSWRASQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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